1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride
Overview
Description
1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H12ClFN2O•HCl and a molecular weight of 279.14. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride typically involves the acylation of piperazine with 5-chloro-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl piperazines .
Scientific Research Applications
1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions . The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein functions in various biological processes .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple organic compound with a six-membered ring containing two nitrogen atoms.
1-(2-Fluorobenzoyl)piperazine: Similar to 1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride but lacks the chlorine atom on the benzoyl ring.
1-(4-Chlorobenzoyl)piperazine: Similar but with the chlorine atom in a different position on the benzoyl ring.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzoyl ring. This unique substitution pattern can influence its chemical reactivity and interaction with proteins, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O.ClH/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNQNOVENOZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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